N-[2-(N-Boc-N-n-propylamino)ethyl]phthalimide
Description
N-[2-(N-Boc-N-n-propylamino)ethyl]phthalimide (CAS: 105628-64-6) is a specialized phthalimide derivative featuring a tertiary amine protected by a tert-butoxycarbonyl (Boc) group and an n-propyl chain. Structurally, it consists of a phthalimide core linked to a Boc-protected N-n-propylaminoethyl group (Fig. 1). This compound serves as a critical intermediate in organic synthesis, particularly in peptide and heterocyclic chemistry, where temporary amine protection is required to enable selective reactivity during multi-step reactions . Its Boc group enhances stability under basic and nucleophilic conditions while allowing deprotection under mild acidic conditions, making it advantageous for controlled synthetic workflows .
Properties
Molecular Formula |
C18H24N2O4 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
tert-butyl N-[2-(1,3-dioxoisoindol-2-yl)ethyl]-N-propylcarbamate |
InChI |
InChI=1S/C18H24N2O4/c1-5-10-19(17(23)24-18(2,3)4)11-12-20-15(21)13-8-6-7-9-14(13)16(20)22/h6-9H,5,10-12H2,1-4H3 |
InChI Key |
FCUZSLQMBYWEQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCN1C(=O)C2=CC=CC=C2C1=O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(N-Boc-N-n-propylamino)ethyl]phthalimide typically involves the following steps:
Protection of the amine group: The n-propylamine is first protected using di-tert-butyl dicarbonate (Boc2O) to form N-Boc-n-propylamine.
Formation of the phthalimide derivative: The protected amine is then reacted with phthalic anhydride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(N-Boc-N-n-propylamino)ethyl]phthalimide can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Substitution Reactions: The phthalimide group can be displaced by nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Substitution: Common nucleophiles include amines and alcohols, often in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Hydrolysis: Yields N-[2-(n-propylamino)ethyl]phthalimide.
Substitution: Yields various substituted phthalimide derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(N-Boc-N-n-propylamino)ethyl]phthalimide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Biological Studies: Used in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of N-[2-(N-Boc-N-n-propylamino)ethyl]phthalimide involves its ability to act as a protecting group for amines. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This property is particularly useful in multi-step organic syntheses where selective deprotection is required.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Phthalimide Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
